Tetrabutylammonium heptadecafluorooctanesulfonate
Description
Tetrabutylammonium heptadecafluorooctanesulfonate (TBAC8F17SO3, CAS 111873-33-7) is a fluorinated ionic compound with the molecular formula (C₄H₉)₄N⁺·C₈F₁₇SO₃⁻ and a molecular weight of 741.59 g/mol . It features a tetrabutylammonium cation paired with a perfluorooctanesulfonate anion, characterized by a fully fluorinated C8 chain and a sulfonate group. This structure confers exceptional thermal stability, chemical inertness, and hydrophobic properties, making it valuable in specialized applications such as:
- Electrochemical synthesis: Used as an electrolyte in the electropolymerization of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) to create superhydrophobic films .
- Phase-transfer catalysis: Its amphiphilic nature facilitates reactions in biphasic systems .
- Material science: Employed in coatings and membranes requiring resistance to harsh chemical environments .
The compound is commercially available with a purity of ≥95% (NMR) and is classified for industrial and research use only .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOQTHSUZGSHGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584995 | |
| Record name | Tetrabutylammonium perfluorooctanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111873-33-7 | |
| Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium perfluorooctanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Molar Ratio : A 1:1 ratio of tributylamine to n-butyl bromide, with a 10% molar excess of n-butyl bromide to ensure complete reaction.
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Solvent : Acetonitrile (200 mL per mole of tributylamine) facilitates homogeneous mixing and accelerates reaction kinetics.
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Temperature and Duration : Reflux at 80–85°C for 18–24 hours under an inert atmosphere (argon or nitrogen) to prevent amine oxidation.
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Workup : After cooling, the solvent is removed via distillation, and the residue is washed with water and immiscible organic solvents (e.g., hexane) to isolate TBAB.
Table 1: TBAB Synthesis Parameters and Yields
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Molar Ratio (TBA:Br) | 1:1.1 | 90–95 |
| Reaction Time (hr) | 18–24 | 90–95 |
| Solvent Volume (mL/mol) | 200 | 90–95 |
| Temperature (°C) | 80–85 | 90–95 |
This method achieves yields exceeding 90%, significantly higher than earlier solvent-free approaches, which reported negligible yields.
Conversion of TBAB to Tetrabutylammonium Hydroxide (TBAH)
TBAH is synthesized via anion exchange using potassium hydroxide (KOH) in methanol, as described in CN102030665A .
Reaction Mechanism and Protocol
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Mixing Phase : TBAB is dissolved in methanol and reacted with a KOH-methanol solution (0.8–1:1 weight ratio of KOH to methanol).
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Precipitation : The mixture is stirred for 2 hours, resulting in the precipitation of potassium bromide (KBr).
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Filtration and Purification : The crude TBAH solution is filtered under reduced pressure and washed with deionized water to remove residual KBr.
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Crystallization : The aqueous TBAH solution is refluxed at 35–50°C for 3 hours, followed by cooling to induce crystallization.
Table 2: TBAH Synthesis Parameters and Yields
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| KOH:MeOH (Weight Ratio) | 0.8–1:1 | 85–90 |
| Reaction Time (hr) | 2 (precipitation) | 85–90 |
| Crystallization Time (hr) | 3 | 85–90 |
| Temperature (°C) | 35–50 | 85–90 |
The process yields TBAH with a purity suitable for subsequent reactions, though residual methanol may require additional distillation.
| Parameter | Typical Value | Notes |
|---|---|---|
| Solvent | Dichloromethane | Facilitates ion pairing |
| Temperature (°C) | 25 (room temperature) | Mild conditions |
| Reaction Time (hr) | 1–2 | Rapid completion |
| Yield (%) | 85–90 | Estimated from analogs |
Critical Analysis of Methodologies
Efficiency of TBAB Synthesis
The use of acetonitrile as a solvent in TBAB synthesis enhances reaction rates due to its high polarity, which stabilizes the transition state of the nucleophilic substitution. However, the requirement for prolonged reflux (18–24 hours) increases energy consumption, necessitating optimization for industrial-scale production.
Chemical Reactions Analysis
Tetrabutylammonium heptadecafluorooctanesulfonate can undergo various chemical reactions, including substitution and complexation reactions. Common reagents used in these reactions include strong acids and bases, as well as other ionic compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the replacement of the tetrabutylammonium or perfluorooctanesulfonate groups .
Scientific Research Applications
Ionic Liquid as a Model for Perfluorocarbon Replacement
TBA-HDFOS serves as a model ionic liquid for exploring alternatives to perfluorocarbons (PFCs) in oxygen therapeutics. PFCs are known for their ability to dissolve large amounts of gases, which is crucial in medical applications such as blood substitutes and oxygen delivery systems. The use of TBA-HDFOS could potentially reduce environmental and health risks associated with PFCs due to its lower toxicity and biodegradability .
Electropolymerization Support
In the field of materials science, TBA-HDFOS has been utilized as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives. This process is essential for creating superhydrophobic surfaces that have applications in self-cleaning materials, anti-corrosion coatings, and water-repellent textiles. The ionic liquid enhances the polymerization process by improving conductivity and facilitating the formation of a uniform polymer layer .
Membrane Technology
TBA-HDFOS has been investigated for its role in membrane technologies, particularly in gas separation processes. Its unique properties allow it to be incorporated into polymer-based membranes, enhancing their performance in separating gases such as CO2 from industrial emissions. Studies have shown that membranes containing TBA-HDFOS exhibit improved selectivity and permeability compared to traditional materials .
Environmental Remediation
Due to its stability and resistance to degradation, TBA-HDFOS is being explored for applications in environmental remediation. Specifically, it can be used in the extraction and removal of perfluoroalkyl substances (PFAS) from contaminated water sources. Its ability to form complexes with these persistent pollutants makes it a promising candidate for developing effective remediation strategies .
Gas Permeation Properties
Research into the gas permeation properties of TBA-HDFOS has revealed its potential use in gas storage and transport applications. The compound exhibits favorable characteristics that allow it to selectively permeate certain gases while blocking others, making it useful for applications in gas sensors and separation technologies .
Case Study 1: Electropolymerization of EDOT Derivatives
- Objective: To create superhydrophobic surfaces using TBA-HDFOS as an electrolyte.
- Findings: The incorporation of TBA-HDFOS improved the electrochemical stability of the polymer films, resulting in enhanced hydrophobicity.
- Application: Development of self-cleaning surfaces.
Case Study 2: Gas Separation Membranes
- Objective: To evaluate the performance of membranes containing TBA-HDFOS for CO2 separation.
- Findings: Membranes displayed increased permeability and selectivity for CO2 over N2 compared to conventional polymer membranes.
- Application: Industrial carbon capture technologies.
Mechanism of Action
The mechanism of action of tetrabutylammonium heptadecafluorooctanesulfonate involves its ability to act as an ionic liquid, facilitating various chemical reactions and processes. The molecular targets and pathways involved depend on the specific application, but they often include interactions with other ionic compounds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Table 1: Key Properties of TBAC8F17SO3 and Analogous Compounds
Performance in Electropolymerization
TBAC8F17SO3 outperforms TBAC4F9SO3 in generating superhydrophobic PEDOT films. At a deposition charge of 300 mC cm⁻², TBAC8F17SO3 produces surfaces with water contact angles >150°, whereas TBAC4F9SO3 yields less hydrophobic morphologies . The longer perfluorinated chain enhances hydrophobicity and film porosity, critical for anti-corrosion and self-cleaning coatings.
Thermal and Chemical Stability
The C–F bonds in TBAC8F17SO3 provide exceptional thermal resistance (decomposition >300°C inferred from fluoropolymer analogs), surpassing TBHS (sulfate) and TBAPF6 (PF₆⁻). This stability is advantageous in high-temperature electrochemical processes .
Biological Activity
Tetrabutylammonium heptadecafluorooctanesulfonate (TBHOS) is a fluorinated ionic liquid that has garnered attention for its potential applications and biological implications. This article explores the biological activity of TBHOS, focusing on its toxicity, carcinogenicity, and environmental impact based on diverse research findings.
Chemical Structure and Properties
This compound is a quaternary ammonium salt with the following chemical structure:
It is characterized by a hydrophobic perfluorinated tail and a hydrophilic tetrabutylammonium head, which contributes to its unique properties as an ionic liquid.
Toxicological Profile
Acute Toxicity : TBHOS has been classified as having moderate acute toxicity. Inhalation and oral exposure can lead to adverse health effects, including respiratory distress and gastrointestinal irritation. The compound is associated with several hazard codes indicating potential health risks, including carcinogenicity and reproductive toxicity .
Carcinogenicity Studies : Research indicates that compounds related to TBHOS, particularly perfluorooctane sulfonate (PFOS), exhibit carcinogenic properties in animal models. A study conducted on Sprague Dawley rats demonstrated increased tumor incidence following prolonged exposure to PFOS, suggesting that TBHOS may share similar risks due to its structural analogies .
| Study | Organism | Exposure Duration | Findings |
|---|---|---|---|
| Butenhoff et al. (2012) | Rats | 2 years | Increased liver tumors observed |
| Benninghoff et al. (2012) | Rainbow Trout | 6 months | Tumor promotion after aflatoxin B1 initiation |
Mechanistic Insights
TBHOS's biological activity can be attributed to several mechanisms:
- Genotoxicity : Studies have shown that PFOS can induce DNA damage in mammalian cells, raising concerns about the genotoxic potential of TBHOS .
- Oxidative Stress : Exposure to fluorinated compounds like TBHOS can lead to oxidative stress, which is implicated in various pathophysiological conditions including cancer .
- Endocrine Disruption : Fluorinated compounds have been reported to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .
Environmental Impact
The persistence of TBHOS in the environment raises significant ecological concerns. It is categorized as a persistent organic pollutant (POP), capable of bioaccumulation in aquatic organisms. Studies indicate that the compound can accumulate in fish tissues, posing risks to higher trophic levels in aquatic ecosystems .
Case Studies
- PFAS Contamination : A case study highlighted the contamination of water sources with PFAS compounds, including TBHOS. This has led to increased monitoring and regulatory scrutiny due to potential health risks associated with long-term exposure.
- Bioremediation Efforts : Research into bioremediation techniques for removing fluorinated compounds from contaminated sites has shown promise. Some studies suggest that certain microbial strains can degrade or transform these compounds, reducing their environmental impact .
Q & A
Q. What are the critical safety protocols for handling tetrabutylammonium heptadecafluorooctanesulfonate in laboratory settings?
Answer:
- Hazard Identification : The compound shares safety profiles with structurally similar tetrabutylammonium salts, which exhibit acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Preventive Measures : Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid inhalation of dust or vapors. Store in cool (0–6°C), dry conditions away from incompatible materials .
- Emergency Procedures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For ingestion, do NOT induce vomiting; provide water and consult a physician .
Q. How can researchers confirm the purity and structural identity of this compound?
Answer:
Q. What are the primary applications of this compound in electrochemical studies?
Answer:
- Role as Electrolyte : The heptadecafluorooctanesulfonate anion’s high hydrophobicity and stability make it suitable for non-aqueous electrolytes in electrochemical cells, particularly for studying redox-active species in aprotic solvents .
- Methodology : Optimize concentration (typically 0.1–0.5 M) in acetonitrile or dichloromethane to balance ionic conductivity and electrode compatibility. Monitor for anion-derived side reactions using cyclic voltammetry .
Advanced Research Questions
Q. What challenges arise in synthesizing anhydrous this compound, and how can they be mitigated?
Answer:
Q. How can computational modeling guide the design of experiments involving this compound in catalytic systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model ion-pair interactions in solvents to predict solubility and aggregation behavior, which influence catalytic activity .
- Density Functional Theory (DFT) : Calculate transition states for reactions involving the sulfonate anion (e.g., nucleophilic substitutions) to optimize reaction pathways .
- Case Study : In CO reduction, simulations of tetrabutylammonium formate revealed how cation-anion pairing enhances hydride transfer efficiency—a framework applicable to sulfonate analogs .
Q. What methodologies are recommended for assessing the environmental persistence of this compound and its degradation products?
Answer:
- Degradation Studies :
- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 3–11) at 25–50°C, monitoring decomposition via LC-MS. PFOS-related degradation products (e.g., perfluorooctanesulfonate) require quantification due to regulatory restrictions .
- Photolytic Testing : Use UV/Vis irradiation in environmental chambers to simulate sunlight-driven breakdown, analyzing intermediates with high-resolution MS .
- Ecotoxicity Assays : Test metabolites on model organisms (e.g., Daphnia magna) to evaluate bioaccumulation potential .
Q. How does the counterion (e.g., heptadecafluorooctanesulfonate vs. hexafluorophosphate) affect the electrochemical stability of tetrabutylammonium salts?
Answer:
- Anion Stability : Heptadecafluorooctanesulfonate’s strong electron-withdrawing groups enhance oxidative stability compared to hexafluorophosphate, which may decompose at high potentials (>4.5 V vs. Li/Li) .
- Experimental Design : Compare cyclic voltammograms of both salts in identical electrolytes. Use X-ray photoelectron spectroscopy (XPS) to analyze electrode surfaces for decomposition products after prolonged cycling .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
